Enallylpropymal, also known as 5-allyl-5-isopropyl-1-methylbarbituric acid, is a compound derived from barbituric acid. It is notable for its unique structural features and potential applications in pharmaceuticals. The compound exhibits interesting properties due to the presence of allyl and isopropyl groups, which influence its biological activity and solubility.
Enallylpropymal belongs to the class of compounds known as barbiturates, which are characterized by their ability to act as central nervous system depressants. This classification places it within a broader category of sedative-hypnotics that have been utilized in medical settings for their therapeutic effects.
The synthesis of Enallylpropymal can be achieved through several methods, primarily involving the reaction of barbituric acid derivatives with allyl halides or related reagents. A common approach includes:
The reaction conditions, such as temperature, solvent choice, and reaction time, significantly affect the yield and purity of Enallylpropymal. For instance, using polar aprotic solvents can enhance the nucleophilicity of the barbituric acid derivative, leading to higher yields.
Enallylpropymal features a unique molecular structure characterized by:
Crystallographic studies have revealed that Enallylpropymal can form multiple polymorphs, each exhibiting distinct physical properties. The hydrogen-bonding patterns in these polymorphs play a crucial role in determining their stability and solubility .
Enallylpropymal can participate in various chemical reactions typical for barbiturates:
The reactivity of Enallylpropymal can be modulated by altering reaction conditions such as pH and temperature. Understanding these parameters is essential for optimizing synthetic pathways and achieving desired product characteristics.
The mechanism of action for Enallylpropymal primarily involves modulation of neurotransmitter systems in the central nervous system. It acts on gamma-aminobutyric acid receptors, enhancing inhibitory neurotransmission which leads to sedative effects.
Studies indicate that compounds within the barbiturate class can exhibit varying degrees of potency based on their structural modifications. Enallylpropymal's unique substituents may confer specific pharmacological properties that differentiate it from other barbiturates.
Relevant analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to characterize these properties accurately.
Enallylpropymal has potential applications in scientific research, particularly within pharmacology and medicinal chemistry. Its ability to modulate central nervous system activity makes it a candidate for further investigation in developing new therapeutic agents aimed at treating anxiety disorders or sleep disturbances. Additionally, studies into its crystal forms may lead to advancements in drug formulation strategies that enhance bioavailability and efficacy .
The systematic IUPAC name for enallylpropymal is (RS)-1-methyl-5-(prop-2-en-1-yl)-5-(propan-2-yl)-1,3-diazinane-2,4,6-trione. Its molecular weight is 224.26 g/mol, and it crystallizes as a racemic mixture with a melting point of 56–57°C. The core structure features a pyrimidinetrione ring substituted at the N1 position with a methyl group (-CH~3~) and at the C5 position with allyl (CH~2~CH=CH~2~) and isopropyl (CH(CH~3~)~2~) groups. The structural formula (Figure 1) highlights these substitutions, which critically influence its pharmacokinetic behavior [4] [7].
Table 1: Key Chemical Identifiers of Enallylpropymal
Property | Value |
---|---|
CAS Registry Number | 1861-21-8 |
Molecular Formula | C~11~H~16~N~2~O~3~ |
SMILES Notation | CC(C)C1(CC=C)C(=O)NC(=O)N(C)C1=O |
InChIKey | AXJXURWWUFZZKN-UHFFFAOYSA-N |
Sodium Salt CAS | 59005-68-4 (C~11~H~15~N~2~NaO~3~) |
Barbiturate activity depends on functional group hierarchy:
Table 2: Impact of C5/N1 Substituents on Barbiturate Properties
Substituent Position | Enallylpropymal | Phenobarbital (Long-Acting) | Thiopental (Ultra-Short-Acting) |
---|---|---|---|
C5 Groups | Allyl + Isopropyl | Ethyl + Phenyl | Ethyl + 1-Methylbutyl |
N1 Group | Methyl | Hydrogen | Hydrogen |
Lipid Solubility | Moderate | Low | High |
Duration of Action | Intermediate | Long (>6 hours) | Ultra-short (minutes) |
Enallylpropymal was patented in 1937 by Schnider at Hoffmann-La Roche (US 2072829), reflecting the 1930s surge in barbiturate research. Initial pharmacological screening identified it as a sedative-hypnotic with faster onset than phenobarbital due to its N-methylation. Unlike early barbiturates (e.g., barbital), its C5 allyl-isopropyl combination reduced lethal toxicity risks while maintaining efficacy, aligning with industry goals to develop safer CNS depressants [1] [7].
Enallylpropymal emerged during pivotal barbiturate optimization:
Barbiturates are classified by duration of action (Table 3). Enallylpropymal is intermediate-acting (2–6 hours), bridging short-acting agents (e.g., pentobarbital) and long-acting variants (e.g., phenobarbital). Its moderate half-life stems from balanced lipophilicity: the allyl group accelerates redistribution, while the isopropyl group limits metabolic degradation. Clinically, this profile suited pre-anesthetic sedation and insomnia management, though it was never first-line due to abuse potential [5].
Table 3: Enallylpropymal in Barbiturate Duration Classification
Duration Class | Prototypes | Key Structural Features | Enallylpropymal’s Position |
---|---|---|---|
Ultra-short-acting | Thiopental | C2 Thiocarbonyl, branched C5 chains | – |
Short-acting | Secobarbital | Allyl at C5, non-alkylated N1 | Similar C5 but N1-methylated |
Intermediate-acting | Enallylpropymal | Allyl + isopropyl at C5, N1-methyl | Defining member |
Long-acting | Phenobarbital | Phenyl at C5, non-alkylated N1 | – |
Enallylpropymal exemplifies three SAR principles critical to barbiturate efficacy:
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4